molecular formula C11H13BF3KO2 B7972087 Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate

Cat. No.: B7972087
M. Wt: 284.13 g/mol
InChI Key: SGOMJHNLGBFCGB-UHFFFAOYSA-N
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Description

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions. The presence of the tert-butoxycarbonyl (BOC) group provides additional stability and protection to the phenyl ring, enhancing its utility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate typically involves the reaction of 4-(tert-butoxycarbonyl)phenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous-flow chemistry has been employed to enhance the efficiency and scalability of the synthesis process . This method allows for better control over reaction parameters and improved yields.

Mechanism of Action

The mechanism of action of Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired biaryl product . The BOC group provides stability and protection to the phenyl ring, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-fluorophenyl)trifluoroborate

Uniqueness

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate is unique due to the presence of the BOC group, which provides additional stability and protection compared to other similar compounds. This makes it particularly useful in reactions where stability and selectivity are crucial .

Properties

IUPAC Name

potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOMJHNLGBFCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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